molecular formula C20H20N4O6S B2582030 N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-81-0

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2582030
CAS No.: 852135-81-0
M. Wt: 444.46
InChI Key: UOQXCKNMDRWCRU-UHFFFAOYSA-N
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Description

This compound features a bicyclic imidazo[2,1-b][1,3]thiazole core, substituted with a 3-methyl group, a 3-nitrophenyl group at position 6, and a carboxamide moiety. The carboxamide is further modified with a (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl group, introducing an oxygen-rich heterocyclic substituent. The 3-nitrophenyl group provides electron-withdrawing properties, which may enhance binding to biological targets, while the dihydrofuran substituent could influence solubility and steric interactions. Structural characterization of such compounds typically employs crystallographic tools like SHELXL () and spectroscopic methods (NMR, IR, MS) as seen in related studies ().

Properties

IUPAC Name

N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-12-17(18(25)21-11-20(29-3)8-7-16(28-2)30-20)31-19-22-15(10-23(12)19)13-5-4-6-14(9-13)24(26)27/h4-10,16H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQXCKNMDRWCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4(C=CC(O4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The imidazo[2,1-b][1,3]thiazole core distinguishes this compound from analogs with alternative bicyclic systems:

  • For example, 1l () contains a 4-nitrophenyl group, which differs in substitution position compared to the target compound’s 3-nitrophenyl group.
  • Thiadiazole-triazine hybrids (): These feature sulfur and nitrogen-rich cores, which may confer distinct reactivity or target specificity.

Substituent Analysis

Carboxamide Modifications
  • BO48999 (): Shares the same imidazo[2,1-b][1,3]thiazole core and 3-nitrophenyl group but substitutes the carboxamide with a pyridin-3-ylmethyl group.
  • 893975-78-5 (): Features a dihydroimidazo[2,1-b][1,3]thiazole core (partially saturated) and a 2-propylpentanamide substituent, highlighting the impact of saturation on conformational flexibility.
Nitroaryl Group Positioning
  • The 3-nitrophenyl group in the target compound contrasts with para -nitro substitution in 1l (). Meta substitution may influence steric interactions in binding pockets, as seen in kinase inhibitors where nitro positioning affects selectivity.

Comparative Data Table

Compound Name (Source) Core Structure Carboxamide Substituent Nitro Position Molecular Weight (g/mol) Key Features
Target Compound Imidazo[2,1-b][1,3]thiazole (2,5-Dimethoxydihydrofuran)methyl 3-nitro Not reported Oxygen-rich substituent, high lipophilicity
BO48999 () Imidazo[2,1-b][1,3]thiazole Pyridin-3-ylmethyl 3-nitro 393.42 Nitrogen-containing aromatic substituent
1l () Tetrahydroimidazo[1,2-a]pyridine Diethyl ester 4-nitro Not reported Saturated core, ester functionalities
893975-78-5 () Dihydroimidazo[2,1-b][1,3]thiazole 2-Propylpentanamide None Not reported Aliphatic substituent, partial saturation

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